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molecular formula C13H11FO B1601810 1-Fluoro-4-methyl-2-phenoxybenzene CAS No. 74483-53-7

1-Fluoro-4-methyl-2-phenoxybenzene

Cat. No. B1601810
M. Wt: 202.22 g/mol
InChI Key: ILKFYEKKPVEUOK-UHFFFAOYSA-N
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Patent
US04316994

Procedure details

A mixture of 84.3 g of magnesium carbonate (4MgCO3 .Mg(OH)2.4H2O) and 128 g (1.1 mol) of sodium phenolate was added to a suspension of 189 g (1 mol) of 3-bromo-4-fluoro-toluene and 50 g of copper(I) oxide in 250 ml of isoquinoline at 110° C. The reaction temperature was then increased to 160° C. and the mixture was subsequently stirred at this temperature for 15 hours. Thereafter, the reaction mixture was cooled and filtered. The filtrate was taken up in cyclohexane. The cyclohexane solution was washed with hydrochloric acid and water, dried over sodium sulphate and then concentrated. After distillation of the residue, 170 g (84.1% of theory) of 4-fluoro-3-phenoxy-toluene were obtained in the form of a pale yellow oil of boiling point 105° C./6 mbars.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Mg+2].[C:6]1([O-:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Na+].Br[C:15]1[CH:16]=[C:17]([CH3:22])[CH:18]=[CH:19][C:20]=1[F:21]>C1C2C(=CC=CC=2)C=CN=1.[Cu-]=O>[F:21][C:20]1[CH:19]=[CH:18][C:17]([CH3:22])=[CH:16][C:15]=1[O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
84.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Name
Quantity
128 g
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Step Two
Name
Quantity
189 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1=NC=CC2=CC=CC=C12
Name
Quantity
50 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at this temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cyclohexane solution was washed with hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
After distillation of the residue

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 84.1%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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